molecular formula C28H43Cl2N5O6S B2742054 (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 2341796-76-5

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B2742054
CAS No.: 2341796-76-5
M. Wt: 648.64
InChI Key: JHDIGXLPWYVAKX-OTCWRJAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 12 involves the conjugation of the (S,R,S)-AHPC based VHL ligand with a 2-unit PEG linker. The reaction typically requires the use of suitable solvents such as dimethyl sulfoxide (DMSO) and may involve sonication to enhance solubility . The compound is then purified to achieve a high level of purity, typically ≥95% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of VH 032 - linker 12 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The compound is stored at -20°C to maintain stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: VH 032 - linker 12 primarily undergoes conjugation reactions, where it is linked to target protein ligands to form PROTACs . These reactions are facilitated by the presence of the PEG linker, which provides flexibility and enhances the solubility of the resulting conjugates.

Common Reagents and Conditions:

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

    Conditions: Sonication, controlled temperature (typically room temperature to -20°C)

Major Products: The major products formed from these reactions are PROTACs, which consist of the VH 032 - linker 12 conjugated to various target protein ligands .

Scientific Research Applications

VH 032 - linker 12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.

    Medicine: Potential therapeutic applications in the treatment of diseases by selectively degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

VH 032 - linker 12 is unique due to its incorporation of the (S,R,S)-AHPC based VHL ligand and the 2-unit PEG linker, which enhances its solubility and flexibility . Similar compounds include:

  • Thalidomide-NH-C4-NH-Boc
  • Lenalidomide hemihydrate
  • Pomalidomide
  • Thalidomide-5-OH
  • (S,R,S)-AHPC-PEG1-N3
  • Thalidomide-4-OH
  • Thalidomide 5-fluoride

These compounds also function as E3 ligase ligands but differ in their chemical structures and linkers, which can affect their binding affinities and specificities.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDIGXLPWYVAKX-OTCWRJAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl2N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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